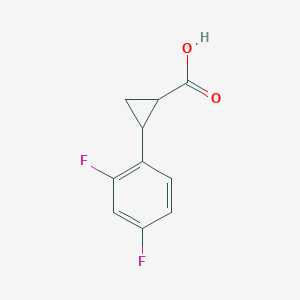

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Description

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1189749-35-6) is a fluorinated cyclopropane derivative featuring a carboxylic acid group and a 2,4-difluorophenyl substituent. Its molecular formula is C₁₀H₈F₂O₂, with a molecular weight of 198.17 g/mol . The compound's structure combines the strain of the cyclopropane ring with the electronic effects of fluorine substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXLAIOPAHDAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656375 | |

| Record name | 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157642-22-2 | |

| Record name | 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, followed by carboxylation. One common method involves the reaction of 2,4-difluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of the Grignard reagent, cyclopropanation, and subsequent hydrolysis. Reaction conditions are optimized for yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: The compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its unique structure allows for diverse functionalization opportunities that can lead to novel compounds with specific properties.

Biology

- Biological Activity Studies: Research indicates that 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid exhibits potential biological activities. It is studied for its interactions with biomolecules, particularly in enzyme modulation and receptor binding.

Medicine

- Therapeutic Applications: Ongoing research is exploring its potential as a precursor in drug development. Notably, studies have highlighted its anti-inflammatory and anti-cancer properties:

- Anti-Cancer Activity: In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The rigid cyclopropane structure enhances binding affinity to proteins involved in cell cycle regulation.

- Antifungal Activity: Recent investigations found that derivatives of this compound exhibited significant antifungal activity against Candida albicans, improving survival rates in infected models.

Industry

- Material Development: The compound is utilized in developing new materials and chemical processes due to its unique properties. Its fluorinated structure contributes to enhanced stability and performance in various applications.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant decrease in tumor growth rates in xenograft models. The mechanism was attributed to enhanced apoptosis via modulation of pro-apoptotic proteins.

Case Study 2: Antifungal Efficacy

In experiments assessing antifungal activity, derivatives of this compound were tested against Candida albicans. The most effective derivative showed a minimum effective concentration (MEC) of 0.31 μg/mL, significantly outperforming traditional antifungals like ketoconazole.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenyl Groups

Key Observations :

- Electronic Effects : The trifluoromethyl (CF₃) group in C₁₁H₉F₃O₂ significantly lowers the carboxylic acid's pKa compared to fluorine, enhancing acidity .

- Steric Effects : Ortho-substituents (e.g., 2-F in C₁₁H₈F₄O₂ ) introduce steric hindrance, which may affect binding affinity in biological targets .

Cyclopropane-Ring-Fluorinated Analogs

Key Observations :

Stereoisomers and Tautomeric Forms

- rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid : A stereoisomer of the target compound with the same molecular formula (C₁₀H₈F₂O₂ ). Chirality may influence biological activity, though specific data are unavailable .

Biological Activity

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluorophenyl group enhances the compound's lipophilicity, while the cyclopropane ring contributes to its rigidity, affecting interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group is capable of forming hydrogen bonds with amino acid residues. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects such as anti-inflammatory and anti-tumor activities.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key structural and functional characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid | Similar difluorophenyl group | Moderate anti-inflammatory effects |

| 2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid | Different fluorine positioning | Enhanced cytotoxicity against cancer cells |

| Ticagrelor | P2Y12 receptor antagonist | Prevents thrombotic events |

The specific positioning of the fluorine atoms in this compound influences its chemical reactivity and biological activity compared to these analogs.

Study on Antifungal Activity

In a recent study examining antifungal properties, 2-(2,4-difluorophenyl)-1-methoxy-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives exhibited significant activity against Candida albicans. Administration of these compounds led to a marked increase in survival rates in infected mouse models. The most active compound demonstrated a minimum effective concentration (MEC) of 0.31 μg/mL and extended mean survival time (MST) by 20 days compared to standard treatments like ketoconazole .

Study on Anti-Cancer Activity

Another case study investigated the anti-cancer potential of this compound. The compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The rigidity provided by the cyclopropane structure was found to enhance binding affinity to target proteins involved in cell cycle regulation .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation using diazo compounds and transition metal catalysts (e.g., rhodium or copper). A key step is introducing the difluorophenyl group via nucleophilic substitution or Suzuki coupling. For example, cyclopropane rings can be formed via [2+1] cycloaddition reactions with fluorinated styrene derivatives. Reaction conditions (temperature, solvent, catalyst loading) significantly influence yield and stereochemistry .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL is the gold standard for structural confirmation. Single-crystal diffraction data refinement resolves bond lengths, angles, and stereochemistry. For non-crystalline samples, high-resolution NMR (¹H/¹³C/¹⁹F) and mass spectrometry (HRMS or LC-MS) are used. Fluorine chemical shifts (δ ~110-120 ppm in ¹⁹F NMR) help verify substitution patterns .

Q. What analytical techniques are recommended for purity assessment?

Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–254 nm) for impurity profiling. Differential scanning calorimetry (DSC) or melting point analysis assesses crystallinity. Elemental analysis (C, H, N, F) validates stoichiometry .

Q. What are the primary research applications of this compound?

It serves as a building block in medicinal chemistry for synthesizing kinase inhibitors (e.g., p38 MAPK inhibitors) and antifungal agents. The cyclopropane ring enhances metabolic stability, while fluorine atoms improve bioavailability and target binding .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with effective core potentials (ECPs) calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Basis sets like LANL2DZ or def2-TZVP model fluorine and cyclopropane interactions. Solvent effects are incorporated via PCM or SMD models .

Q. What mechanistic insights exist for its decomposition under acidic/basic conditions?

Studies on analogous difluorocyclopropane derivatives show acid-catalyzed ring-opening via carbocation intermediates, while base-mediated hydrolysis proceeds through β-elimination. Kinetic isotope effects (KIEs) and LC-MS/MS monitor degradation pathways .

Q. How to resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or residual density may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, refine alternative conformers with occupancy constraints. Cross-validate with Hirshfeld surface analysis .

Q. What strategies optimize enantioselective synthesis of its chiral analogs?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)/Josiphos complexes) control stereochemistry. Dynamic kinetic resolution (DKR) during cyclopropanation improves enantiomeric excess (ee). Chiral HPLC (e.g., Daicel AD-H column) confirms purity .

Q. How does this compound interact with biological targets like ACC deaminase?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes. Fluorescence quenching assays and ITC measure binding constants (Kd). Structural analogs show competitive inhibition by mimicking the substrate’s transition state .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.